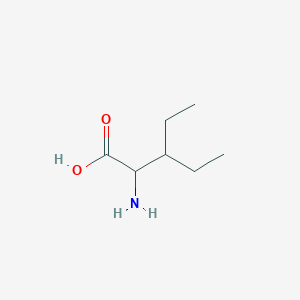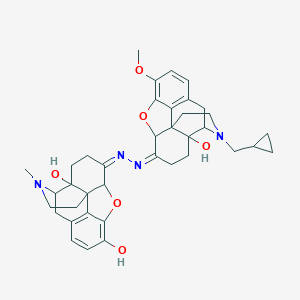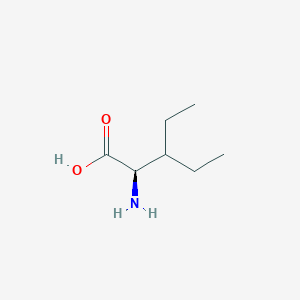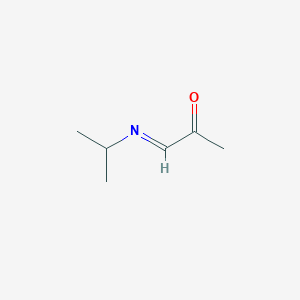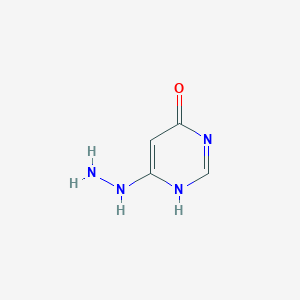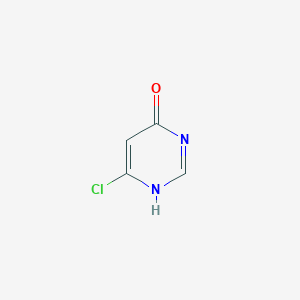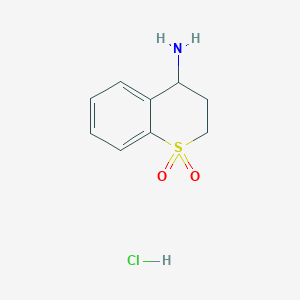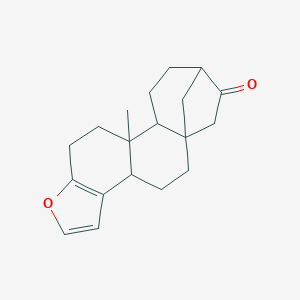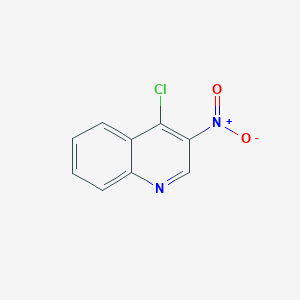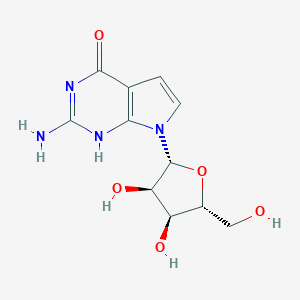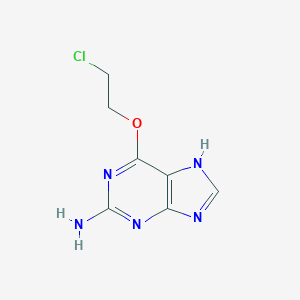
O(6)-(2-Chloroethyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O(6)-(2-Chloroethyl)guanine, also known as O6-Chloroethylguanine (O6-CEG), is a synthetic compound that has been widely used in scientific research for its unique properties. It is a DNA alkylating agent that can cause DNA damage and induce cell death.
Applications De Recherche Scientifique
O6-CEG has been used in various scientific research applications, including cancer research, neurobiology, and toxicology. It is commonly used to induce DNA damage in cells and study the cellular response to DNA damage. O6-CEG has also been used to study the mechanisms of DNA repair and the role of DNA repair enzymes in maintaining genomic stability.
Mécanisme D'action
O6-CEG acts as an alkylating agent by adding a chloroethyl group to the O6 position of guanine in DNA. This modification can cause DNA damage and interfere with DNA replication and transcription. The DNA damage induced by O6-CEG can lead to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of O6-CEG depend on the dose and duration of exposure. At low doses, O6-CEG can induce DNA damage and activate DNA repair pathways. At high doses, O6-CEG can cause irreversible DNA damage and cell death. O6-CEG has been shown to be toxic to both normal and cancer cells, with cancer cells being more sensitive to its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using O6-CEG in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the cellular response to DNA damage and the mechanisms of DNA repair. However, O6-CEG has some limitations, such as its toxicity to cells and the potential for off-target effects. Additionally, the use of O6-CEG requires careful handling and disposal due to its hazardous properties.
Orientations Futures
There are many future directions for the use of O6-CEG in scientific research. One area of interest is the development of new therapies for cancer that target the DNA repair pathways activated by O6-CEG. Another area of research is the use of O6-CEG in combination with other DNA-damaging agents to enhance their therapeutic effects. Additionally, the use of O6-CEG in neurobiology research may provide insights into the mechanisms of neurodegenerative diseases.
Méthodes De Synthèse
O6-CEG can be synthesized by reacting guanine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of O6-CEG, which can be purified by column chromatography.
Propriétés
Numéro CAS |
100217-09-2 |
|---|---|
Nom du produit |
O(6)-(2-Chloroethyl)guanine |
Formule moléculaire |
C7H8ClN5O |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
6-(2-chloroethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C7H8ClN5O/c8-1-2-14-6-4-5(11-3-10-4)12-7(9)13-6/h3H,1-2H2,(H3,9,10,11,12,13) |
Clé InChI |
VGKZFRLEZKOTCQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |
SMILES canonique |
C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |
Autres numéros CAS |
100217-09-2 |
Synonymes |
O(6)-(2-chloroethyl)guanine O(6)-2-CEG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)
